molecular formula C22H15Cl3N2OS2 B12038738 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12038738
M. Wt: 493.9 g/mol
InChI Key: WRYQJAILITXWNE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dichlorobenzyl sulfanyl group, and a tetrahydrocyclopenta-thieno-pyrimidinone core. The presence of multiple chlorine atoms and sulfur in its structure suggests that it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidinone core. Common reagents used in this step include sulfur-containing compounds and cyclization agents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Dichlorobenzyl Sulfanyl Group: This step involves the formation of a sulfanyl linkage between the dichlorobenzyl group and the core structure. Thiolation reactions using dichlorobenzyl chloride and sulfur-containing nucleophiles are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the chlorophenyl or dichlorobenzyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the chlorophenyl and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino, thiol, and alkoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: shares structural similarities with other thieno[2,3-d]pyrimidinone derivatives and chlorinated aromatic compounds.

Uniqueness

  • The presence of both chlorophenyl and dichlorobenzyl sulfanyl groups in the same molecule makes it unique compared to other compounds in its class. This unique structure may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H15Cl3N2OS2

Molecular Weight

493.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-[(2,6-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C22H15Cl3N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2

InChI Key

WRYQJAILITXWNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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